4-(2-Cyclopentylacetyl)piperazin-2-one
Description
4-(2-Cyclopentylacetyl)piperazin-2-one is a piperazinone derivative characterized by a cyclopentylacetyl substituent at the 4-position of the piperazin-2-one ring. Piperazinone derivatives are widely studied for their diverse pharmacological properties, including cytotoxicity, kinase inhibition, and receptor modulation. The cyclopentyl group introduces a non-aromatic, lipophilic moiety, which may influence binding affinity, metabolic stability, and pharmacokinetic profiles compared to analogs with aromatic or heterocyclic substituents.
Properties
IUPAC Name |
4-(2-cyclopentylacetyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10-8-13(6-5-12-10)11(15)7-9-3-1-2-4-9/h9H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZHXMHSCYPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCNC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The pharmacological behavior of piperazinone derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity: The cyclopentyl group in this compound likely increases lipophilicity (predicted higher logP) compared to aromatic analogs like Nutlin-3 or phenoxyacetyl derivatives. This could enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Properties
- Solubility : Aromatic and heterocyclic analogs (e.g., bromopyridinyl derivatives) may exhibit higher aqueous solubility due to polarizable π-systems, whereas the cyclopentyl group reduces polarity.
Data Tables
Table 1: Substituent Impact on Key Properties
| Property | This compound | Nutlin-3 | 4-(2-Phenoxyacetyl)piperazin-2-one |
|---|---|---|---|
| Lipophilicity (logP) | High (predicted) | Moderate | Moderate-High |
| Solubility | Low (predicted) | Low | Moderate |
| Metabolic Stability | High (cycloalkyl stability) | Moderate (CYP oxidation) | Low (ester hydrolysis) |
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